5-Bromo-2-iodo-4-methylaniline

Catalog No.
S900429
CAS No.
1643156-27-7
M.F
C7H7BrIN
M. Wt
311.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-iodo-4-methylaniline

CAS Number

1643156-27-7

Product Name

5-Bromo-2-iodo-4-methylaniline

IUPAC Name

5-bromo-2-iodo-4-methylaniline

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

InChI

InChI=1S/C7H7BrIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3

InChI Key

GAHBWANSFWMHRT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)N)I

Canonical SMILES

CC1=CC(=C(C=C1Br)N)I

5-Bromo-2-iodo-4-methylaniline is an organic compound with the molecular formula C₇H₇BrIN. It features a benzene ring substituted with a bromine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 4-position. This compound is notable for its role as a reagent in various chemical syntheses, particularly in organic chemistry due to its unique electronic properties and reactivity .

The chemical reactivity of 5-bromo-2-iodo-4-methylaniline is characterized by its ability to participate in several types of reactions:

  • Suzuki Cross-Coupling Reactions: This compound can be utilized as a coupling partner in Suzuki reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science.
  • Diazotization and Sandmeyer Reactions: It can undergo diazotization followed by Sandmeyer reactions to yield various derivatives, highlighting its versatility in synthetic organic chemistry .
  • Formation of Molecular Complexes: Studies have shown that it can form molecular complexes that exhibit interesting phase transition behaviors, which are relevant in material science.

The synthesis of 5-bromo-2-iodo-4-methylaniline typically involves multiple steps:

  • Starting Materials: The synthesis usually begins with 4-methylphenol or related compounds.
  • Halogenation: Bromination and iodination steps are performed using reagents like iodine and bromine under controlled conditions.
  • Purification: The final product is purified through methods such as recrystallization or chromatography to achieve high purity levels .

5-Bromo-2-iodo-4-methylaniline finds applications in several fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds.
  • Material Science: Its derivatives are explored for their electronic properties and potential application in non-linear optics.
  • Pharmaceutical Industry: It is utilized in the development of pharmaceutical agents due to its ability to form complex molecules with biological activity .

Interaction studies involving 5-bromo-2-iodo-4-methylaniline have focused on its role in forming molecular complexes and understanding its reactivity patterns:

  • Molecular Complex Formation: Research has demonstrated its ability to form stable complexes with other organic molecules, which can alter their physical properties significantly.
  • Biochemical Pathways: As a precursor in drug synthesis, it may impact various biochemical pathways depending on the functional groups attached during further reactions .

Several compounds share structural similarities with 5-bromo-2-iodo-4-methylaniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Fluoro-2-iodo-4-methylanilineC₇H₇FINFluorine substitution enhances electronic properties
4-BromoanilineC₆H₆BrNLacks iodine; used in simpler synthetic routes
2-IodoanilineC₆H₆INFocuses on iodine substitution without bromine

These compounds illustrate variations in halogen substitution patterns that affect their reactivity and applications. The presence of both bromine and iodine in 5-bromo-2-iodo-4-methylaniline enhances its utility as a versatile reagent compared to others.

XLogP3

2.9

Dates

Modify: 2023-08-16

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